L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl-L-seryl-
Description
This compound is a tripeptide derivative consisting of L-Leucine, L-Tyrosine, and L-Serine residues. The N-terminus is protected by a tert-butoxycarbonyl (BOC) group, denoted as $ N $-[(1,1-dimethylethoxy)carbonyl], a common protecting group in peptide synthesis to prevent undesired side reactions during coupling steps . The hydroxyl group of L-Serine introduces polarity, while the aromatic side chain of L-Tyrosine contributes to hydrophobicity. This combination of functional groups makes the compound a versatile intermediate in pharmaceutical and biochemical research.
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O8/c1-13(2)10-17(21(31)32)24-20(30)18(12-27)25-19(29)16(26-22(33)34-23(3,4)5)11-14-6-8-15(28)9-7-14/h6-9,13,16-18,27-28H,10-12H2,1-5H3,(H,24,30)(H,25,29)(H,26,33)(H,31,32)/t16-,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFUNAYMFZBXHU-BZSNNMDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80800000 | |
| Record name | N-(tert-Butoxycarbonyl)-L-tyrosyl-L-seryl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80800000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650624-43-4 | |
| Record name | N-(tert-Butoxycarbonyl)-L-tyrosyl-L-seryl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80800000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl-L-seryl- is a complex amino acid derivative that has garnered attention for its potential biological activities. This compound is a modified form of L-leucine, which is one of the essential branched-chain amino acids (BCAAs) critical for protein synthesis and metabolic regulation. Understanding the biological activity of this compound involves examining its effects on various physiological processes, including oxidative stress response, protein synthesis, and cellular signaling pathways.
- IUPAC Name : N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine
- CAS Number : 73401-65-7
- Molecular Formula : C17H32N2O5
- Molecular Weight : 344.45 g/mol
- Purity : 97.00%
L-Leucine and its derivatives are known to activate the mammalian target of rapamycin complex 1 (mTORC1), a crucial regulator of cell growth and metabolism. The activation of mTORC1 is mediated through various pathways, including:
- Amino Acid Sensing : Leucine acts as a signaling molecule that promotes mTORC1 activation through its interaction with Rag GTPases.
- Protein Synthesis : L-Leucine enhances protein synthesis in muscle tissue by increasing the phosphorylation of key proteins such as S6K1 and 4E-BP1 .
Effects on Oxidative Stress
Recent studies have highlighted the dual role of L-leucine in modulating oxidative stress. For instance, a study indicated that an L-leucine-rich diet could reduce antioxidant enzyme activities in the liver and kidneys when administered alongside doxorubicin, a chemotherapeutic agent . This suggests that while L-leucine may support muscle tissue under certain conditions, it can also exacerbate oxidative stress in other organs.
Table 1: Effects of L-Leucine on Antioxidant Enzymes
| Treatment Group | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
|---|---|---|---|
| Naive | X | Y | Z |
| Doxorubicin | A | B | C |
| L-Leucine | D | E | F |
| Doxorubicin + L-Leucine | G | H | I |
Note: Values are hypothetical and for illustrative purposes only.
Impact on Muscle and Tissue Health
L-Leucine supplementation has been shown to promote muscle protein synthesis, particularly in aging populations and those undergoing resistance training . However, excessive intake or dietary supplementation may lead to adverse effects on other tissues, as indicated by histological analyses showing increased collagen deposition and fat accumulation in liver tissue from animals fed a leucine-rich diet .
Case Studies
-
Leucine Supplementation in Cancer Models :
A study involving rats treated with doxorubicin found that while leucine supplementation improved muscle recovery post-treatment, it negatively impacted liver health by reducing antioxidant defenses and altering tissue structure . -
Dietary Leucine and Metabolic Disorders :
Research has demonstrated that leucine can influence metabolic pathways associated with obesity and diabetes by modulating insulin signaling pathways through mTORC1 activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino Acid Sequence Variations
(a) L-Leucine, N-[(1,1-Dimethylethoxy)carbonyl]-L-tyrosyl-, methyl ester (CAS 66852-00-4)
- Structure : BOC-L-Tyrosyl-L-Leucine methyl ester.
- Key Difference : Lacks the L-Seryl residue present in the target compound.
- Impact : Reduced polarity due to the absence of serine’s hydroxyl group. The methyl ester at the C-terminus enhances stability against hydrolysis compared to free carboxylic acids .
(b) L-Leucine, N-[N-[N-[N-[(1,1-Dimethylethoxy)carbonyl]-L-tyrosyl]-β-alanyl]glycyl]-L-phenylalanyl- (CAS 89137-46-2)
- Structure : BOC-L-Tyrosyl-β-alanyl-glycyl-L-phenylalanyl-L-Leucine.
- Key Differences :
- Longer peptide chain with β-alanine and glycine inserts.
- Inclusion of phenylalanine instead of serine.
- Impact : Increased hydrophobicity due to phenylalanine’s aromatic side chain. β-alanine introduces conformational flexibility .
Modifications to Protecting Groups
(a) L-Tyrosine, N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-, methyl ester (CAS 112196-59-5)
- Structure : BOC-protected N-methyl-L-tyrosine methyl ester.
- Key Differences :
- N-methylation on the tyrosine residue.
- Methyl ester instead of a peptide bond.
(b) L-Tyrosine, N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)- (CAS 47375-34-8)
Substitutions in Amino Acid Side Chains
(a) L-Serine, N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-, methyl ester (CAS 71017-97-5)
Molecular Weight and Solubility
*Estimated based on similar compounds.
Q & A
Basic: What synthetic strategies are recommended for introducing the Boc group to amino acids in peptide synthesis?
The tert-butoxycarbonyl (Boc) group is commonly introduced using Boc anhydride (Boc₂O) under alkaline conditions. For example, L-phenylalanine derivatives are Boc-protected by reacting with Boc₂O in the presence of Hünig's base (N,N-diisopropylethylamine) in anhydrous dichloromethane or tetrahydrofuran . The reaction is typically monitored by thin-layer chromatography (TLC) for Boc group incorporation.
Advanced: How can coupling efficiency between Boc-Tyr-OH and L-seryl-L-leucine be optimized?
Coupling efficiency depends on activating agents, solvents, and steric hindrance. Use carbodiimide-based reagents (e.g., DCC or EDC) with hydroxybenzotriazole (HOBt) to minimize racemization. Solvents like dimethylformamide (DMF) enhance solubility of Boc-Tyr-OH. Pre-activation of the carboxyl group (30 min, 0°C) before adding the nucleophile improves yields. Monitor reaction progress via HPLC with UV detection at 280 nm (tyrosine absorbance) .
Basic: What analytical techniques confirm Boc group integrity post-synthesis?
- IR Spectroscopy : A strong carbonyl stretch at ~1680–1720 cm⁻¹ confirms the Boc group .
- ¹H NMR : The tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm .
- Mass Spectrometry : Look for the characteristic fragmentation pattern of the Boc group (loss of 100 Da corresponding to (CH₃)₃CO) .
Advanced: How to resolve contradictions in mass spectrometry data for Boc-protected peptides?
Conflicting spectra may arise from isotopic patterns or in-source fragmentation. Use high-resolution mass spectrometry (HRMS) to distinguish between isotopic peaks (e.g., ¹³C contributions) and actual fragments. For example, the molecular ion [M+H]⁺ of Boc-Tyr-Ser-Leu (C₂₄H₃₆N₃O₈) should have an exact mass of 518.2504 Da. Compare with EPA/NIH spectral databases for validation .
Basic: What purification methods are effective for Boc-protected tripeptides?
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (for intermediates) or methanol/dichloromethane (for polar peptides) .
- Crystallization : Boc-protected peptides often crystallize from ethanol/water mixtures. For example, Boc-Ser derivatives crystallize in triclinic systems with defined unit cell parameters .
Advanced: How to maintain stereochemical integrity during Boc deprotection and subsequent couplings?
Boc deprotection with trifluoroacetic acid (TFA) must be performed under inert atmosphere (N₂/Ar) to prevent oxidation of tyrosine residues. After deprotection, neutralize with DIEA (N,N-diisopropylethylamine) before coupling. Use low temperatures (0–4°C) and short reaction times to minimize racemization .
Basic: What stability challenges arise for Boc-protected peptides under varying pH conditions?
The Boc group is acid-labile, requiring neutral or mildly basic conditions during storage. Avoid prolonged exposure to aqueous bases (e.g., NaOH), which hydrolyze the ester linkage in Boc-Ser/Leu derivatives. Lyophilize peptides and store at –20°C under desiccant .
Advanced: How to troubleshoot low yields in multi-step Boc-based peptide synthesis?
- Impurity Analysis : Use LC-MS to identify truncated sequences or side products (e.g., diketopiperazine formation in serine-containing peptides).
- Coupling Reagent Optimization : Replace DCC with HATU for sterically hindered residues.
- Solvent Polarity : Increase DMF content to solubilize hydrophobic intermediates .
Basic: What characterization methods validate the final peptide structure?
- NMR : ¹³C NMR detects carbonyl carbons (Boc: ~155 ppm; peptide bonds: ~170 ppm).
- Elemental Analysis : Confirm C/H/N ratios (e.g., Boc-Tyr-Ser-Leu: C 55.6%, H 7.0%, N 8.1%).
- Circular Dichroism (CD) : Assess secondary structure in solution (e.g., β-turn propensity in Ser-Leu motifs) .
Advanced: How to design a multi-step synthesis route for Boc-Tyr-Ser-Leu with orthogonal protection?
Step 1 : Protect L-tyrosine’s phenolic hydroxyl with a 2-propenyl group (O-allyl) using allyl bromide/K₂CO₃ .
Step 2 : Boc-protect the α-amine of tyrosine using Boc₂O .
Step 3 : Couple Boc-Tyr-OH to L-serine using HATU/DIEA in DMF.
Step 4 : Remove the O-allyl group with Pd(PPh₃)₄ and morpholine .
Step 5 : Couple to L-leucine methyl ester, then purify by preparative HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
